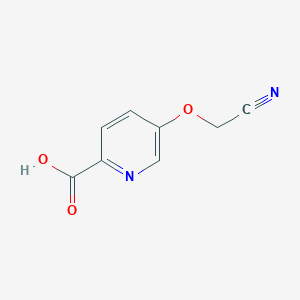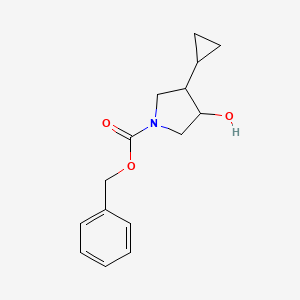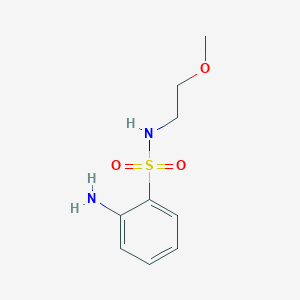![molecular formula C7H6BrN3 B13919361 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C7H6BrN3. It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a bicyclic structure containing both pyrrole and triazine rings.
準備方法
The synthesis of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several routes:
Synthesis from Pyrrole Derivatives: This method involves the bromination of pyrrole derivatives followed by cyclization to form the triazine ring.
Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates, which undergo cyclization and subsequent functional group transformations to yield the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the target compound through a series of reactions.
Multistep Synthesis: A more complex route involving multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazine derivatives to form the target compound.
化学反応の分析
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other biologically active molecules.
Biological Research: The compound is used in the study of various biological pathways and targets, including protein kinases and RNA polymerases.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating various cellular processes . The exact pathways involved depend on the specific biological context and the nature of the target proteins .
類似化合物との比較
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the bromine and methyl substituents.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a bromine atom.
6-Methylpyrrolo[2,1-f][1,2,4]triazine: A derivative with only the methyl substituent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6-7(8)9-4-10-11(6)3-5/h2-4H,1H3 |
InChIキー |
IKNICPXYLIDVNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C1)C(=NC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
![1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)

